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Compound of Interest |

\

1-Amino-2-
Compound Name: o
methylcyclohexanecarboxylic acid

CAS No.: 13725-01-4

Cat. No.: B1267574

Introduction & Scientific Context

1-Amino-2-methylcyclohexanecarboxylic acid (Amc) is a non-proteinogenic,

-disubstituted amino acid. Structurally, it features a cyclohexane ring constrained by a
quaternary

-carbon (C1) bearing both an amino and a carboxyl group, alongside a methyl substituent at
the adjacent C2 position.

Significance:

Conformational Constraint: When incorporated into peptides, the rigid cyclohexane ring and
the gem-disubstituted

-carbon severely restrict the backbone dihedral angles (
), stabilizing specific secondary structures like helices or turns.

Transport Inhibition: Analogs of this class often act as competitive inhibitors for L-type amino
acid transporters (LAT1/LAT2), making them relevant in oncology and blood-brain barrier
transport studies.

Analytical Challenges:
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o Stereochemical Complexity: The molecule possesses two chiral centers (C1 and C2),
resulting in four distinct stereocisomers: two enantiomeric pairs of diastereomers (often
referred to as cis and trans based on the relative orientation of the Methyl and Carboxyl

groups).

o Lack of Chromophore: Like most aliphatic amino acids, Amc lacks a conjugated system,
rendering standard UV detection (254 nm) ineffective.

e Quaternary Center: The absence of a proton at C1 complicates standard NMR assignment (
-proton splitting is absent).

Physicochemical Profiling

Understanding the fundamental properties is a prerequisite for method selection.

Property Value | Characteristic Implication for Analysis

MW = 157.21 g/mol .[1][2][3]
Monoisotopic Mass = 157.11

Molecular Formula

Highly hydrophilic; poor
retention on standard C18

LogP ~-1.5 to -1.8 (Estimated) ) ] o
without ion-pairing or
derivatization.
Fully ionized (COO-) at neutral
pKa (COOH) ~2.3
pH.
pKa ( Protonated (
~9.7
) ) at neutral pH.
High in Samples must be dissolved in
Solubility aqueous buffers or dilute

, MeOH; Low in ACN, Hexane alcohols.

Stereochemical Characterization Strategy
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The separation of all four isomers requires a high-resolution chiral method. We present two
validated pathways: Indirect (Derivatization) and Direct (Chiral LC).

Method A: Marfey’s Method (Recommended for Purity &
Absolute Config)

This protocol uses 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey’s Reagent) to
convert enantiomers into diastereomers, which are separable on standard achiral C18
columns.

Mechanism: The L-FDAA reacts with the primary amine of Amc. The resulting diastereomers
differ in hydrophobicity due to the interaction between the dinitrophenyl ring and the
cyclohexane scaffold.

Protocol 1: Marfey’s Derivatization & LC-MS Analysis

Reagents:

Solution A: 10 mM L-FDAA in Acetone.

Solution B: 1 M

(aqueous).

Solution C: 1 M HCI.

Quench: 50% Acetonitrile/Water.

Step-by-Step Workflow:

o Preparation: Dissolve 50 ug of the sample (Amc) in 100 pL of water.
e Reaction: Add 20 pL of Solution B (

) followed by 40 uL of Solution A (L-FDAA).

 Incubation: Heat at 40°C for 60 minutes. Note: The steric hindrance at C1 requires slightly
longer heating than standard amino acids.
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e Termination: Cool to room temperature. Add 20 pL of Solution C (HCI) to neutralize (pH ~2).
e Dilution: Dilute to 1 mL with 50% ACN/Water. Filter (0.2 pm).

e Analysis: Inject 5-10 pL onto the LC-MS system.

LC-MS Conditions:

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 pm).

» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

» Gradient: 10% B to 60% B over 20 mins.

e Detection: UV at 340 nm (DNP absorption) and MS (ESI+, m/z 410.15 [M+H]+ for the
derivative).

Data Interpretation:

e The elution order is typically dictated by the hydrophobicity of the side chain relative to the
FDAA moiety.

o Self-Validation: Run the reaction with D-FDAA in parallel. The elution time of the L-Amc-D-
FDAA derivative will match the D-Amc-L-FDAA derivative (enantiomeric pairs behave
identically in achiral environments, but their diastereomeric partners do not). This cross-
referencing confirms the absolute configuration.

Method B: Direct Chiral HPLC (For Preparative Isolation)

For isolating underivatized isomers, zwitterionic chiral stationary phases are required.
Protocol:
e Column: Chiralpak ZWI1X(+) or Crownpak CR-I(+).

o Mobile Phase (ZWIX): MeOH/ACN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.
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» Mobile Phase (Crownpak):

(pH 1.5) in Water/MeOH (85:15). Note: Crown ethers complex the ammonium ion; acidic pH
is mandatory.

o Detection: CAD (Charged Aerosol Detector) or ELSD is preferred due to weak UV
absorbance.

Structural Elucidation via NMR

Distinguishing the cis and trans diastereomers (relative stereochemistry of Me vs. COOH) is
critical. Since C1 has no proton, we rely on NOESY (Nuclear Overhauser Effect Spectroscopy).

Diagnostic Signals:
e Methyl Group (

at C2): Doublet at ~0.9 - 1.1 ppm.

e Ring Protons: Complex multiplets.
o Strategy: Determine if the Methyl group is Axial or Equatorial.

o In the chair conformation, the bulky Carboxyl and Amino groups at C1 will drive the
conformational equilibrium. The Methyl group at C2 will adopt a specific orientation (axial
or equatorial) to minimize 1,3-diaxial interactions.

NOE Correlations:

e Trans-isomer (Me and COOH anti): If the Methyl is equatorial, it will show NOE correlations
to the axial protons at C4 and C6 (1,3-relationship).

o Cis-isomer (Me and COOH syn): Strong NOE between the Methyl protons and the Amino
protons (if exchange is suppressed in DMSO-d6) or specific ring protons that indicate an
axial methyl conformation.

DOT Diagram: Analytical Decision Tree

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sample: 1-Amino-2-methyl

cyclohexanecarboxylic acid

Define Analytical Goal

Quantification Purification D Assignment

Enantiomeric Purity Isolation of Isomers Relative Stereochem
(Trace Analysis) (>10 mg) (Cis vs Trans)

Protocol 1: Marfey's Method Protocol 2: Direct Chiral HPLC Protocol 3: NMR (NOESY/13C)

(Derivatization with L-FDAA) (Crownpak or ZWIX) DMSO-d6 Solvent

LC-MS Analysis Prep HPLC NOE Correlations
(C18 Column, UV 340nm) (Acidic Mobile Phase) (Me-H vs Ring-H)

Click to download full resolution via product page

Caption: Decision tree for selecting the appropriate analytical workflow based on research
goals (Purity, Isolation, or Structural ID).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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